Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of various 1,4-dioxaspiro[4.5]decane derivatives has been explored in several studies. For instance, the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes with different substituents at the 6-position was achieved through alkylation of the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate . Another study reported the synthesis of all four stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5
Scientific Research Applications
Synthesis Techniques
Schwartz et al. (2005) detail a flexible synthesis approach for enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes, which is applicable to complex spiroacetal systems including Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. This method involves the use of enantiomerically pure homopropargylic alcohols derived from the opening of epoxides and can be used to create a variety of complex spiroacetal systems (Schwartz, Hayes, Kitching, & De Voss, 2005).
Chemical Communication in Insects
Kohnle et al. (1992) discovered that E‐7‐methyl‐1,6‐dioxaspiro[4.5]decane, a close relative of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, plays a significant role in the chemical communication among European Scolytidae and Nitidulidae beetles. This compound is involved in modifying the response of certain beetle species to traps, showing its importance in insect communication (Kohnle, Densborn, Kölsch, Meyer, & Francke, 1992).
Molecular Structure Analysis
Guerrero-Alvarez et al. (2004) conducted a study on the relative configuration of various spirodecanes, including 1,4-dioxaspiro[4.5]decanes. Using NMR techniques, they analyzed the stereochemistry of these compounds, providing insights into their molecular structure and potential chemical properties (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Safety and Hazards
properties
IUPAC Name |
methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-12-9(11)8-2-4-10(5-3-8)13-6-7-14-10/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTIURCKMWHHLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(CC1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445699 | |
Record name | Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
CAS RN |
26845-47-6 | |
Record name | Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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